2-Butyl-5-chlorobenzofuran

Description

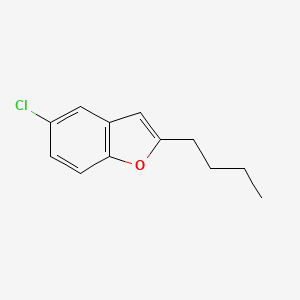

Structure

2D Structure

3D Structure

Properties

CAS No. |

55877-57-1 |

|---|---|

Molecular Formula |

C12H13ClO |

Molecular Weight |

208.68 g/mol |

IUPAC Name |

2-butyl-5-chloro-1-benzofuran |

InChI |

InChI=1S/C12H13ClO/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11/h5-8H,2-4H2,1H3 |

InChI Key |

KMAGJAHANFYLHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2 Butyl 5 Chlorobenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of a 2-butyl-5-chlorobenzofuran derivative provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are characteristic of the butyl chain and the substituted benzofuran (B130515) core.

The aromatic protons on the benzofuran ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing chlorine atom at the C-5 position influences the chemical shifts of the adjacent aromatic protons. The proton at C-4 will likely appear as a doublet, coupled to the proton at C-6. The proton at C-6 would be a doublet of doublets, and the proton at C-7 a doublet. The furan (B31954) ring proton at C-3 typically resonates as a singlet in the region of δ 6.0-7.0 ppm.

The protons of the n-butyl group at the C-2 position exhibit characteristic signals in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the benzofuran ring (C-1') are expected to appear as a triplet, while the subsequent methylene groups (C-2' and C-3') will show complex multiplets (sextets or quintets). The terminal methyl group (C-4') will present as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.3 - 6.7 | s |

| H-4 | 7.3 - 7.6 | d |

| H-6 | 7.1 - 7.3 | dd |

| H-7 | 7.4 - 7.7 | d |

| H-1' | 2.7 - 2.9 | t |

| H-2' | 1.6 - 1.8 | m |

| H-3' | 1.3 - 1.5 | m |

| H-4' | 0.9 - 1.0 | t |

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

The quaternary carbons of the benzofuran ring, particularly those bonded to oxygen (C-2 and C-7a) and chlorine (C-5), will appear at characteristic downfield positions. The aromatic CH carbons will resonate in the region of δ 110-130 ppm. The carbons of the butyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 160 - 165 |

| C-3 | 100 - 105 |

| C-3a | 120 - 125 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 110 - 115 |

| C-7 | 120 - 125 |

| C-7a | 150 - 155 |

| C-1' | 28 - 32 |

| C-2' | 30 - 34 |

| C-3' | 20 - 24 |

| C-4' | 12 - 16 |

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships between atoms. fiveable.mehuji.ac.illibretexts.orgwikipedia.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity within the butyl chain and the aromatic ring. Cross-peaks in the COSY spectrum would confirm the coupling between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. huji.ac.il

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. fiveable.melibretexts.org For this compound, NOESY can help determine the preferred conformation of the butyl chain relative to the benzofuran ring system.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.

NMR spectroscopy, particularly through the use of NOESY experiments and the analysis of coupling constants, can provide valuable insights into the conformational preferences of the flexible butyl side chain in this compound. The relative intensities of NOE cross-peaks between protons on the butyl chain and protons on the benzofuran ring can indicate which spatial arrangements are most populated. Additionally, theoretical calculations in conjunction with experimental NMR data can be used to model the low-energy conformations of the molecule in solution. nih.govscielo.br

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O-C stretch (ether) | 1000 - 1300 | Strong |

| C-Cl stretch | 600 - 800 | Strong |

The spectrum would be characterized by strong C-H stretching vibrations from the butyl group and medium-intensity C-H stretches from the aromatic ring. The C=C stretching vibrations of the aromatic and furan rings would also be prominent. A strong absorption band corresponding to the C-O-C ether linkage of the benzofuran ring would be a key diagnostic feature. The C-Cl stretch would be observed in the fingerprint region.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₁₂H₁₃ClO), the molecular ion peak ([M]⁺) would be observed in the mass spectrum. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be seen, with a peak at m/z corresponding to the ³⁵Cl isotope and another peak at [M+2]⁺ with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

The fragmentation of this compound under electron ionization (EI) would likely involve cleavage of the butyl chain. A prominent fragmentation pathway would be the loss of a propyl radical (•C₃H₇) via cleavage of the C-1'—C-2' bond, leading to a stable benzylic-type cation. Another common fragmentation would be the loss of an ethyl radical (•C₂H₅) or a methyl radical (•CH₃).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [M-29]⁺ | Loss of ethyl radical |

| [M-43]⁺ | Loss of propyl radical |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

As of the latest literature surveys, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. However, the examination of structurally related benzofuran derivatives provides significant insight into the likely solid-state characteristics of this molecule and its analogues. The planarity of the benzofuran core, the conformational flexibility of the butyl group, and the influence of the chloro-substituent on crystal packing can be inferred from the crystallographic data of similar compounds.

To understand the influence of the 5-chloro substituent on the crystal lattice, it is instructive to analyze derivatives containing this feature. The crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate has been determined, providing valuable information on the geometry of the 5-chlorobenzofuran (B1360139) moiety.

In this derivative, the benzofuran system is observed to be virtually planar. nih.govmdpi.com This planarity is a characteristic feature of the fused ring system. The solid-state packing of this molecule is stabilized by C—H⋯O interactions, which create a three-dimensional network. nih.govmdpi.com

A summary of the crystallographic data for this related compound is presented below:

| Compound | ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate |

| Chemical Formula | C₁₈H₁₇ClN₂O₄ |

| Molecular Weight | 360.79 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.9792 (2) Åb = 8.7460 (2) Åc = 25.2152 (6) Å |

| Volume (V) | 1759.06 (7) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation Type | Mo Kα |

| Temperature | 296 K |

| Reference | mdpi.com |

Data derived from the crystallographic study of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate.

Another example, 5-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran, also shows a nearly planar benzofuran unit. researchgate.net This further supports the expected rigidity of the core heterocyclic system in this compound.

Further insights can be gained from the crystal structure of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime. This compound is a particularly relevant analogue as it features a halogen at the 5-position and a substituent at the 2-position. The crystallographic analysis of this molecule reveals that the benzofuran group is almost planar. researchgate.net The solid-state structure is stabilized by a network of intermolecular interactions, including hydrogen bonds and C-H···π interactions. researchgate.net

The crystallographic data for this 5-bromo derivative are summarized in the following table:

| Compound | 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime |

| Chemical Formula | C₁₉H₁₈BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

| Reference | researchgate.net |

Data derived from the crystallographic study of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime.

Based on these related structures, it can be anticipated that the benzofuran core of this compound will be essentially planar. The butyl group at the 2-position would introduce a degree of conformational flexibility, and its preferred orientation in the crystal lattice would likely be influenced by steric factors and weak intermolecular interactions to achieve the most stable packing arrangement. The chlorine atom at the 5-position would influence the electronic properties of the ring and could participate in halogen bonding or other non-covalent interactions, further directing the crystal packing. Definitive confirmation of these structural features, however, awaits the successful growth of single crystals of this compound and subsequent X-ray diffraction analysis.

Computational and Theoretical Studies on 2 Butyl 5 Chlorobenzofuran Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2-butyl-5-chlorobenzofuran, DFT calculations would provide significant insights into its structural and electronic properties.

Conformational Analysis and Energy Landscapes

A conformational analysis would be the initial step in theoretically characterizing this compound. The flexibility of the butyl group allows the molecule to adopt various spatial arrangements (conformers). DFT calculations can be used to map the potential energy surface of the molecule by systematically rotating the rotatable bonds of the butyl chain.

This process identifies the lowest energy conformers (ground states) and higher energy structures. The results are typically presented in an energy landscape plot, showing the relative energies of different conformers. Key parameters such as dihedral angles, bond lengths, and bond angles for each stable conformer would be calculated and tabulated to understand the molecule's preferred three-dimensional shapes.

Table 1: Hypothetical DFT Data for Conformational Analysis of this compound This table is illustrative of the type of data that would be generated from a DFT conformational analysis and is not based on actual experimental or computational results.

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | 60° | 0.85 | 12.5 |

| Gauche 2 | -60° | 0.85 | 12.5 |

Elucidation of Reaction Mechanisms and Transition States

DFT is a critical tool for exploring the reactivity of a molecule. For this compound, DFT could be used to model various chemical reactions, such as electrophilic substitution on the benzofuran (B130515) ring or reactions involving the butyl side chain.

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This profile elucidates the step-by-step mechanism of a reaction, identifying the rate-determining step by locating the transition state with the highest energy barrier. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes.

Investigation of Orbital Interactions and Electronic Properties

The electronic properties of this compound can be thoroughly investigated using DFT. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are fundamental in determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. Other electronic properties, such as the molecular electrostatic potential (MEP), can also be mapped to visualize the charge distribution and predict regions of electrostatic interaction.

Molecular Docking Simulations for Understanding Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

Theoretical Assessment of Binding Affinities

Molecular docking simulations can provide a theoretical assessment of the binding affinity between this compound and a specific protein target. Docking algorithms sample a wide range of possible conformations of the ligand within the binding site of the protein and use a scoring function to estimate the strength of the interaction, often reported as a binding energy (e.g., in kcal/mol).

A lower binding energy generally suggests a more stable protein-ligand complex. By comparing the docking scores of this compound with those of known ligands for a particular target, its potential biological activity can be preliminarily assessed.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is a hypothetical representation of data from a molecular docking simulation and is for illustrative purposes only.

| Protein Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

| Protein X | -8.5 | 250 nM | Tyr123, Phe234, Leu345 |

| Protein Y | -7.2 | 1.2 µM | Val56, Ile78, Ala90 |

| Protein Z | -6.1 | 15 µM | Ser10, Thr11, Gln12 |

Elucidation of Molecular Recognition Mechanisms

Beyond predicting binding affinity, molecular docking provides detailed insights into the molecular recognition mechanisms. The resulting docked pose reveals the specific interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking—that stabilize the ligand within the protein's binding pocket.

By analyzing these interactions, researchers can understand why the ligand binds to the target and identify the key chemical features of this compound (e.g., the chlorine atom, the butyl chain, the benzofuran core) that are crucial for binding. This information is invaluable for the rational design of new molecules with improved affinity and selectivity. For instance, the analysis might show that the chlorine atom at the 5-position forms a key halogen bond with a backbone carbonyl group in the protein active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A 2D-QSAR study was conducted on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to evaluate their vasodilation activity. nih.gov The resulting model demonstrated a statistically significant correlation between the structural features of the compounds and their biological activity. The Best Multiple Linear Regression (BMLR) method was used to develop the model, which was validated through various statistical parameters. nih.gov

The success of a QSAR model is highly dependent on its statistical significance, which is assessed through several key parameters. For the aforementioned study on benzofuran-based vasodilators, the model yielded strong statistical metrics, indicating its predictive power. nih.gov

| Statistical Parameter | Value | Description |

| N | 24 | Number of compounds in the dataset |

| n | 4 | Number of descriptors in the model |

| R² | 0.816 | Coefficient of determination, indicating that 81.6% of the variance in the biological activity can be explained by the model |

| R²cvOO | 0.731 | Cross-validated R² (leave-one-out), a measure of the model's predictive ability |

| R²cvMO | 0.772 | Cross-validated R² (leave-multiple-out) |

| F | 21.103 | Fisher test value, indicating the statistical significance of the regression model |

| s² | 6.191 x 10⁻⁸ | Standard deviation of the regression |

These parameters suggest a robust and predictive QSAR model. The high R² value indicates a strong correlation between the descriptors and the vasodilation activity. Furthermore, the cross-validation coefficients (R²cvOO and R²cvMO) are close to the R² value, which suggests that the model is not overfitted and has good predictive capability for new compounds within its applicability domain. nih.gov

The descriptors identified in the QSAR model are crucial for understanding which molecular properties are important for the observed biological activity. In the study of benzofuran-based vasodilators, the primary descriptor influencing the BMLR-QSAR model was the maximum electron-electron repulsion for a C-O bond, which is a semi-empirical descriptor. nih.gov Such insights are vital for the rational design of new, more potent benzofuran derivatives.

Another QSAR study on a series of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)methyl]-1H-triazole derivatives as inhibitors of the cytochrome P450 enzyme CYP26A1 utilized physicochemical parameters as descriptors. nih.gov These included molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the partition coefficient (log P). nih.gov The study aimed to correlate these properties with the inhibitory activity (IC₅₀) of the compounds. nih.gov Such studies highlight the importance of both steric and hydrophobic properties in the interaction of benzofuran derivatives with biological targets.

In Silico Prediction of Molecular Behavior

In silico methods are computational tools used to predict the properties of molecules, including their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. These predictions are valuable in the early stages of drug discovery to identify candidates with favorable properties and to filter out those with potential liabilities.

For benzofuran derivatives, in silico predictions of drug-likeness are often performed based on rules such as Lipinski's Rule of Five. This rule states that an orally active drug should generally have:

A molecular weight of 500 or less.

A logP (a measure of lipophilicity) value of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

While specific in silico ADMET predictions for this compound are not detailed in the available literature, computational studies on other benzofuran derivatives have been reported. For instance, a computational study on benzofuran derivatives as potential Lysine-Specific Demethylase 1 (LSD1) inhibitors included ADMET prediction as part of the in silico analysis. researchgate.net

The molecular properties of compounds structurally related to this compound can be calculated and assessed for their drug-likeness. For example, the properties of 2-butyl-5-nitrobenzofuran (B137315) have been computed and are available in public databases.

| Property | Predicted Value for 2-butyl-5-nitrobenzofuran |

| Molecular Weight | 219.24 g/mol |

| XLogP3-AA | 3.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 59 Ų |

These predicted values for a closely related analogue suggest that a compound like this compound would likely fall within the parameters of Lipinski's Rule of Five, indicating a higher probability of good oral bioavailability.

In silico tools can also predict other molecular behaviors and properties. For instance, the computed properties for 2-(1-Chlorobutyl)-5-methyl-1-benzofuran, another structural analogue, provide further insight into the expected characteristics of this class of compounds.

| Property | Predicted Value for 2-(1-Chlorobutyl)-5-methyl-1-benzofuran |

| Molecular Weight | 222.71 g/mol |

| XLogP3-AA | 4.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 13.1 Ų |

These in silico predictions are crucial for guiding the synthesis and prioritization of new compounds for further experimental testing, thereby accelerating the drug discovery process.

Advanced Applications in Chemical Science and Technology

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

2-Butyl-5-chlorobenzofuran serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures and specialized derivatives.

While direct examples of the synthesis of highly complex natural products starting from this compound are not extensively documented in publicly available literature, its structural analog, 2-butyl-5-nitrobenzofuran (B137315), is a well-known key intermediate in the synthesis of the antiarrhythmic drug dronedarone. ias.ac.inresearchgate.net This established synthetic pathway for the nitro analog strongly suggests that this compound could serve a similar role as a crucial precursor for various pharmaceutical compounds and other complex organic molecules. The chloro substituent can be utilized for further chemical modifications through various cross-coupling reactions, providing a handle to introduce additional functional groups and build molecular complexity.

The general versatility of substituted benzofurans in the synthesis of biologically active compounds further supports the potential of this compound as a valuable synthetic intermediate. nih.govjocpr.com The combination of the lipophilic butyl group and the reactive chloro-substituted aromatic ring offers a platform for the strategic design and synthesis of novel organic molecules with desired properties.

This compound is an ideal precursor for the synthesis of a variety of specialized chlorinated benzofuran (B130515) derivatives. The existing chlorine atom can direct further electrophilic substitution reactions or can be a site for nucleophilic aromatic substitution under specific conditions. Furthermore, the benzofuran ring system itself can undergo a range of chemical transformations, allowing for the introduction of additional functional groups at various positions.

For instance, the synthesis of 2-n-butyl-5-chlorobenzofuran has been described, indicating its availability for further chemical elaboration. prepchem.com By leveraging the reactivity of the benzofuran core and the existing chloro substituent, chemists can design and synthesize a library of specialized chlorinated benzofuran derivatives with tailored electronic, optical, or biological properties. These derivatives could find applications in areas such as medicinal chemistry, agrochemicals, and materials science.

Applications in Materials Science

The benzofuran scaffold is a key component in the design of various functional organic materials due to its rigid, planar structure and favorable electronic properties. While specific research on this compound in materials science is emerging, the broader field of benzofuran-containing materials provides a strong indication of its potential.

Benzofuran derivatives are actively being investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.netresearchgate.net The fused ring system provides good charge transport characteristics, which are essential for efficient device performance. The incorporation of benzofuran moieties into the molecular structure of organic semiconductors can enhance their charge carrier mobility and electroluminescent properties.

While there are no specific reports on the use of this compound in OLEDs or FETs, its structural features suggest potential applicability. The butyl group can improve the solubility and processability of the resulting materials, which is a crucial aspect for the fabrication of devices via solution-based techniques. The chlorine atom can modulate the electronic properties, such as the HOMO and LUMO energy levels, which in turn influences the charge injection and transport in electronic devices. Therefore, this compound represents a promising building block for the synthesis of novel organic semiconductors for OLED and FET applications.

The development of functional polymers with tailored properties is a significant area of materials science. Benzofuran-containing polymers are known for their thermal stability and specific electronic and optical properties. These polymers can be synthesized through the incorporation of benzofuran monomers into a polymer backbone.

The electronic and optical properties of benzofuran derivatives can be finely tuned by introducing different substituents onto the benzofuran core. The butyl group at the 2-position and the chlorine atom at the 5-position of this compound are expected to influence its electronic and photophysical properties.

The electron-donating nature of the butyl group and the electron-withdrawing and heavy-atom effect of the chlorine atom can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This modification can affect the molecule's absorption and emission spectra, as well as its behavior in electronic devices. By using this compound as a starting material, it is possible to synthesize a range of new compounds with specific electronic or optical properties, such as tailored absorption and fluorescence wavelengths, or specific charge transport characteristics. These compounds could be valuable as fluorescent probes, organic dyes, or as components in various optoelectronic devices.

Applications in Agrochemical Research

Benzofuran derivatives have shown promise as foundational structures in the development of new agrochemicals, exhibiting a range of biological activities that are relevant to crop protection. mdpi.comrsc.org Numerous studies have demonstrated that compounds containing the benzofuran nucleus possess significant antibacterial and antifungal properties. rsc.orgscienceopen.com This inherent antimicrobial activity suggests that this compound could be a candidate for investigation as a potential fungicide or bactericide.

The structural features of this compound, specifically the butyl group at the 2-position and the chlorine atom at the 5-position, may influence its lipophilicity and electronic properties, which are critical for its interaction with biological targets in pests and pathogens. For instance, novel benzofuran-modified cinnamamide (B152044) derivatives have been designed and synthesized, showing fungicidal activities by acting as structural mimics of existing agrochemicals. researchgate.net While direct research on the agrochemical applications of this compound is not yet available, the established bioactivity of the benzofuran class provides a strong rationale for its exploration in this field.

Utilization as Research Tools in Mechanistic Biological Studies

Substituted benzofurans have emerged as valuable molecular probes for investigating the function of various enzymes, particularly cytochrome P450.

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds. The development of selective inhibitors for specific CYP isozymes is essential for understanding their function and for avoiding drug-drug interactions. Benzofuran derivatives have been identified as potent inhibitors of several CYP enzymes.

For example, a series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives have demonstrated good to moderate inhibitory activity against aromatase (CYP19). nih.gov The inhibitory concentrations (IC50) of these compounds were found to be comparable to or better than the established inhibitor aminoglutethimide. nih.gov Similarly, 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazole derivatives have been shown to inhibit CYP26A1, an enzyme involved in retinoic acid metabolism. nih.gov

The inhibitory potential of these benzofuran analogues suggests that this compound could also act as a modulator of CYP activity. The butyl and chloro substituents would likely influence its binding affinity and selectivity for different CYP isozymes. Therefore, it could serve as a valuable research tool for mapping the active sites of these enzymes and for studying their metabolic pathways.

| Benzofuran Derivative Class | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| Benzofuran-2-yl-(phenyl)-3-pyridylmethanols | Aromatase (CYP19) | 1.3 - 25.1 µM |

| 1-[Benzofuran-2-yl-(4-ethyl-phenyl)-methyl]-1H- nih.govnih.govresearchgate.nettriazole | CYP26A1 | 4.5 µM |

| 1-[Benzofuran-2-yl-(4-phenyl-phenyl)-methyl]-1H- nih.govnih.govresearchgate.nettriazole | CYP26A1 | 7 µM |

Development of Fluorescent Sensors and Brightening Agents

The benzofuran scaffold is known for its favorable photophysical properties, including high quantum yields and thermal stability, making it a suitable component for fluorescent materials. nih.gov Benzofuran derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and have been investigated as fluorescent probes for biological imaging. nih.govnih.gov

The fluorescence properties of benzofuran derivatives can be tuned by altering the substituents on the benzofuran ring. The introduction of electron-donating or electron-withdrawing groups can modulate the absorption and emission wavelengths. researchgate.netnih.gov It is plausible that this compound could exhibit interesting fluorescent properties. The butyl group (electron-donating) and the chloro group (electron-withdrawing) could influence the intramolecular charge transfer characteristics of the molecule, which is a key factor in fluorescence.

While specific studies on the fluorescence of this compound are lacking, the broader research on benzofuran-based fluorescent probes suggests its potential application in the development of sensors for detecting specific analytes or for use as a fluorescent marker in biological systems. nih.govnih.gov

Role in Supramolecular Chemistry

There is currently no available scientific literature detailing the specific role or application of this compound or closely related benzofuran derivatives in the field of supramolecular chemistry.

Future Research Directions and Unexplored Avenues for 2 Butyl 5 Chlorobenzofuran Research

Development of Novel and Sustainable Synthetic Methodologies for Site-Specific Functionalization

While classical methods for benzofuran (B130515) synthesis exist, future research should focus on developing more sustainable and efficient strategies for the synthesis and functionalization of 2-Butyl-5-chlorobenzofuran. Modern synthetic approaches, such as transition-metal-catalyzed C-H activation, offer a powerful tool for the direct introduction of functional groups at specific positions on the benzofuran core, minimizing the need for pre-functionalized starting materials and reducing waste. nsf.govorganic-chemistry.orgnih.gov

Research in this area could explore:

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Investigating Sonogashira, Suzuki, and similar cross-coupling reactions to introduce aryl, alkynyl, and other moieties at the C3, C4, C6, and C7 positions. nih.govsemanticscholar.org This would allow for the creation of a diverse library of derivatives for further study.

Ruthenium- and Rhodium-Catalyzed Annulation Reactions: Exploring the use of these metals to construct fused-ring systems involving the benzofuran core, potentially leading to novel polycyclic aromatic compounds with interesting electronic properties. nih.gov

Visible-Light-Mediated Photoredox Catalysis: Employing light-driven reactions to achieve novel transformations under mild and environmentally friendly conditions.

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalyst System | Potential Functionalization | Advantages |

| Palladium/Copper | Arylation, Alkynylation | High efficiency, broad substrate scope |

| Rhodium/Ruthenium | Annulation, Cyclization | Access to complex polycyclic systems |

| Photoredox Catalysts | Various C-C and C-X bond formations | Mild reaction conditions, sustainable |

Advanced Mechanistic Studies of this compound Reactivity

A deeper understanding of the reactivity of this compound is crucial for designing novel synthetic transformations and predicting its behavior in various chemical environments. Future studies should employ a combination of experimental and computational methods to elucidate reaction mechanisms.

Key areas for investigation include:

Mapping the Electronic Landscape: The butyl group at the C2 position is electron-donating, while the chloro group at the C5 position is electron-withdrawing and ortho, para-directing for electrophilic substitution on the benzene (B151609) ring. Understanding the interplay of these electronic effects on the reactivity of both the furan (B31954) and benzene rings is essential.

Investigating Reaction Intermediates: Utilizing spectroscopic techniques such as in-situ NMR and transient absorption spectroscopy to detect and characterize reactive intermediates in key transformations.

Kinetic Studies: Performing detailed kinetic analysis of various reactions to determine rate laws and activation parameters, providing insights into the transition states of these reactions.

Exploration of Underexplored Derivatization Pathways and Chemical Transformations

Beyond established synthetic methods, there is a vast landscape of unexplored chemical transformations that could be applied to this compound. Future research should venture into these less conventional derivatization pathways.

Promising avenues include:

Functionalization of the Butyl Chain: Exploring selective oxidation, halogenation, or amination of the butyl group to introduce new functionalities without altering the core benzofuran structure.

Ring-Opening Reactions: Investigating controlled ring-opening of the furan moiety to generate highly functionalized phenolic derivatives, which could serve as versatile building blocks for other complex molecules.

Diels-Alder and other Cycloaddition Reactions: Exploring the reactivity of the furan ring as a diene in cycloaddition reactions to construct novel and complex polycyclic architectures.

Integration with Cutting-Edge Analytical Techniques for Enhanced Characterization

The comprehensive characterization of this compound and its derivatives is paramount for understanding their properties and potential applications. Future research should leverage advanced analytical techniques to gain deeper insights into their structure, purity, and behavior.

The application of the following techniques should be prioritized:

Advanced NMR Spectroscopy: Employing two-dimensional NMR techniques (COSY, HSQC, HMBC) for unambiguous structure elucidation of complex derivatives.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for precise mass determination and elemental composition analysis, crucial for confirming the identity of novel compounds.

Coupled Techniques (e.g., HPLC-NMR-MS): Integrating separation techniques with spectroscopic methods to analyze complex reaction mixtures and identify byproducts, providing a more complete picture of reaction outcomes.

Synergistic Computational-Experimental Approaches for Predictive Modeling

The integration of computational chemistry with experimental work can significantly accelerate the discovery and development of new this compound derivatives with desired properties. Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, spectroscopic properties, and potential biological activity before a compound is synthesized in the lab.

Future research should focus on:

Predicting Reaction Outcomes: Using DFT calculations to model reaction pathways, predict the regioselectivity of functionalization reactions, and understand the role of catalysts.

Virtual Screening: Employing molecular docking and other computational screening methods to predict the interaction of this compound derivatives with biological targets or their suitability for materials science applications.

Structure-Property Relationship Studies: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to correlate the structural features of derivatives with their observed properties.

Investigation of Novel Non-Biologically Active Applications

While the biological activity of benzofurans is well-established, the potential of this compound in non-biological applications remains largely unexplored. The unique electronic and photophysical properties of the benzofuran scaffold suggest that its derivatives could be valuable in materials science.

Future research should investigate the potential of this compound and its derivatives in:

Organic Electronics: Exploring their use as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-system of the benzofuran core can facilitate charge transport.

Fluorescent Probes and Sensors: Designing and synthesizing derivatives that exhibit fluorescence and investigating their potential as sensors for detecting specific ions, molecules, or changes in the local environment.

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones to create new materials with tailored thermal, mechanical, and electronic properties.

A summary of potential non-biological applications and the relevant properties of the benzofuran core is provided in Table 2.

| Application Area | Relevant Properties of Benzofuran Core |

| Organic Electronics | Extended π-conjugation, charge transport capabilities |

| Fluorescent Probes | Intrinsic fluorescence, sensitivity to environmental changes |

| Polymer Science | Rigid scaffold, potential for tailored electronic and thermal properties |

Q & A

Q. Table 1: Example Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Intermediate | Characterization Method |

|---|---|---|---|---|

| 1 | , Butyl chloride | 65-75 | 2-Butylbenzofuran | NMR, IR |

| 2 | , DCM | 80-85 | This compound | NMR, MS |

Q. Table 2: Key Spectral Data

| Technique | Expected Signal | Diagnostic Use |

|---|---|---|

| NMR | δ 6.8–7.2 (aromatic H) | Confirms benzofuran core |

| NMR | δ 115–125 (C-Cl) | Validates chlorination |

Q. Table 3: Crystallographic Data Example

| Parameter | Value | Significance |

|---|---|---|

| Space Group | P | Monoclinic symmetry |

| R-factor | <0.05 | High data accuracy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.